Methyl [(2-cyanopyridin-3-yl)oxy]acetate
Description
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 2-(2-cyanopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)6-14-8-3-2-4-11-7(8)5-10/h2-4H,6H2,1H3 |
InChI Key |
QYCPQAYBEBHMEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(N=CC=C1)C#N |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Methyl [(2-cyanopyridin-3-yl)oxy]acetate and its derivatives have demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that compounds within this class can inhibit the growth of pathogens, making them potential candidates for developing new antibiotics.
Anticancer Properties
Cyanopyridine derivatives, including this compound, have shown promise in cancer therapy. Studies reveal that these compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). The mechanism involves the release of cytochrome c from mitochondria, triggering apoptotic pathways .
Case Study:
In vitro studies have demonstrated that modifications to the cyanopyridine structure enhance anticancer activity. For instance, introducing alkoxy substituents significantly improves lipophilicity and biological efficacy against tumor cells .
Cardiovascular Effects
Research has identified several derivatives of cyanopyridines as potential cardiotonics. These compounds can influence cardiac muscle contraction and may offer therapeutic benefits for heart diseases .
Agricultural Applications
The unique properties of this compound also extend to agricultural chemistry. It has been explored for its potential use as a pesticide or herbicide due to its biological activity against certain plant pathogens.
Comparative Analysis with Related Compounds
To better understand the applications of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(3-cyanopyridin-2-yloxy)acetate | Ethyl group instead of methyl; similar reactivity | Potentially different solubility and bioactivity |
| 2-Cyano-N-methylpyridine | Lacks ester functionality; focuses on nitrogen substitution | Different biological profile |
| 3-Cyano-4-methylpyridine | Methyl substitution at position four; altered reactivity | May exhibit different pharmacological properties |
This table highlights how variations in substituents can affect the chemical behavior and biological activity of related compounds.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarities and Key Differences
The compound belongs to a broader class of pyridine-acetate derivatives. Below is a comparative analysis of its structural analogs, focusing on substituents, molecular properties, and applications:
Table 1: Structural and Functional Comparison
Physicochemical and Reactivity Comparisons
- Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to chloro or methoxy substituents. This enhances electrophilic substitution reactivity at ortho/para positions . Chlorine in Methyl 2-(2-chloropyridin-3-yl)acetate increases lipophilicity, favoring membrane permeability in agrochemicals .
- Synthetic Challenges: Iodinated analogs (e.g., compounds 2a-2e in ) failed to synthesize due to steric hindrance or instability, whereas cyano groups are more manageable . Ethyl 6-Chloropyridine-3-acetate benefits from milder reaction conditions (e.g., K2CO3 in acetone) compared to harsher iodination protocols .
- Imidazo-pyridine derivatives () show enhanced bioactivity in drug discovery, suggesting that fused rings could be a strategic modification for pharmaceutical applications .
Preparation Methods
Two-Step Synthesis Pathway
This approach combines fluorination and cyanation:
-
Fluorination : 2,3-Dichloro-5-trifluoromethylpyridine reacts with KF in dimethyl sulfoxide (DMSO) at 120°C to form 3-chloro-2-fluoro-5-trifluoromethylpyridine (92% yield).
-
Cyanation : The fluoro intermediate undergoes displacement with KCN in aqueous medium at 40°C, yielding the target compound (78% yield).
Advantages Over Traditional Methods
-
Solvent-free conditions : Eliminates DMSO recycling costs, reducing production expenses by ~30%.
-
Byproduct management : Generates KCl as the primary waste, which is non-toxic and easily removed via filtration.
Multi-Component Hantzsch-Type Reactions
Modified Hantzsch Protocol
A one-pot synthesis condenses methyl glyoxylate, 2-cyanopyridine, and ammonium acetate in refluxing ethanol. The reaction proceeds via:
Limitations and Byproducts
-
Side reactions : Competing Michael addition reduces yield by 12–15% in unpurified starting materials.
-
Oxidation control : Over-oxidation generates 3-cyanopyridine-N-oxide (up to 8%), necessitating chromatographic purification.
Esterification of Carboxylic Acid Intermediates
Acid-Catalyzed Esterification
Reacting [(2-cyanopyridin-3-yl)oxy]acetic acid with methanol in the presence of H₂SO₄ (2 mol%) at 65°C for 6 hours achieves 76% conversion. Dean-Stark trap use improves yield to 84% by removing water.
Microwave-Assisted Optimization
Microwave irradiation (300 W, 100°C) reduces reaction time to 25 minutes with comparable yield (81%). This method is energy-efficient but requires specialized equipment.
Comparative Analysis of Preparation Methods
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What are the optimal synthetic routes for Methyl [(2-cyanopyridin-3-yl)oxy]acetate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis can be approached via nucleophilic substitution or esterification. For example, reacting 2-cyano-3-hydroxypyridine with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) is a viable route. Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyridine derivative to bromoester) and reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the pyridine ring protons (δ 7.5–8.5 ppm), methyl ester (δ 3.8–3.9 ppm, singlet), and the oxyacetate methylene group (δ 4.6–4.8 ppm, singlet).
- ¹³C NMR : Peaks for the cyano group (δ ~115 ppm), ester carbonyl (δ ~170 ppm), and pyridine carbons (δ 120–150 ppm).
- IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹). Compare with literature data for analogous esters (e.g., methyl cyanoacetate derivatives) to validate assignments .
Q. What computational methods are recommended for predicting the thermochemical properties (e.g., ΔfH) of this compound?
- Methodological Answer : Use density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set to calculate gas-phase enthalpy of formation (ΔfH). Validate results against experimental data for related pyridine-based esters (e.g., methyl 3-oxo-pentanoate) . Include solvation models (e.g., COSMO) for aqueous-phase stability assessments.
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of the pyridine ring in nucleophilic or electrophilic substitution reactions?
- Methodological Answer : The cyano group at the 2-position deactivates the pyridine ring, directing electrophilic substitution to the 5-position (meta to CN). For nucleophilic attacks (e.g., SNAr), use strong nucleophiles (e.g., amines) under high-temperature conditions. Monitor regioselectivity via LC-MS or X-ray crystallography. Compare with non-cyano analogs to isolate electronic effects .
Q. What strategies resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered crystal packing?
- Methodological Answer : Employ SHELXL for refinement, focusing on hydrogen-bonding networks and torsional angles. Use ORTEP-3 to visualize disorder and apply restraints (e.g., DELU, SIMU) during refinement. If polymorphism is suspected, perform differential scanning calorimetry (DSC) to identify phase transitions and correlate with XRD patterns .
Q. How can this compound serve as a precursor in medicinal chemistry, particularly for targeting enzyme active sites?
- Methodological Answer : The ester can be hydrolyzed to the carboxylic acid for conjugation with pharmacophores (e.g., amide bond formation). Its pyridine-cyano motif may act as a bioisostere for nicotinamide or inhibit kinases. Test inhibitory activity via in vitro assays (e.g., fluorescence-based kinase profiling) and validate binding modes using molecular docking (AutoDock Vina) .
Data Analysis & Experimental Design
Q. What experimental controls are critical when analyzing degradation products of this compound under hydrolytic conditions?
- Methodological Answer :
Q. How can researchers reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the oxyacetate moiety?
- Methodological Answer : Compare DFT-optimized geometries (gas phase) with XRD data (solid state). Account for crystal packing effects using periodic boundary conditions in software like VASP. If deviations exceed 0.02 Å, re-examine basis set adequacy or consider dynamic effects via molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
